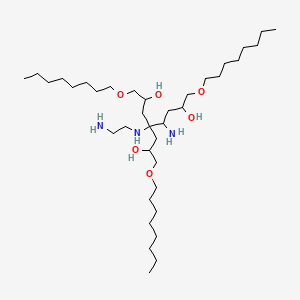
N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative is a complex organic compound with a multifaceted structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. It features a combination of amino and hydroxy groups, which contribute to its unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative typically involves the reaction of N-(2-aminoethyl)ethylenediamine with tris(2-hydroxy-3-(octyloxy)propyl) chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of ethers or esters .
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The amino and hydroxy groups facilitate binding to various targets, enabling the compound to participate in a range of biochemical and chemical processes . The molecular targets and pathways involved include coordination with metal ions and interaction with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-aminoethyl)amine: A related compound with similar coordination properties but lacking the hydroxy and octyloxy groups.
N,N-bis(2-aminoethyl)ethylenediamine: Another similar compound with different substituents on the ethylenediamine backbone.
Uniqueness
N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative is unique due to its combination of amino and hydroxy groups, which provide distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with metal ions and biological molecules .
Eigenschaften
CAS-Nummer |
53584-21-7 |
|---|---|
Molekularformel |
C37H79N3O6 |
Molekulargewicht |
662.0 g/mol |
IUPAC-Name |
5-amino-4-(2-aminoethylamino)-4-(2-hydroxy-3-octoxypropyl)-1,8-dioctoxyoctane-2,7-diol |
InChI |
InChI=1S/C37H79N3O6/c1-4-7-10-13-16-19-24-44-30-33(41)27-36(39)37(40-23-22-38,28-34(42)31-45-25-20-17-14-11-8-5-2)29-35(43)32-46-26-21-18-15-12-9-6-3/h33-36,40-43H,4-32,38-39H2,1-3H3 |
InChI-Schlüssel |
WHPOWLLMFPJHAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCC(CC(C(CC(COCCCCCCCC)O)(CC(COCCCCCCCC)O)NCCN)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



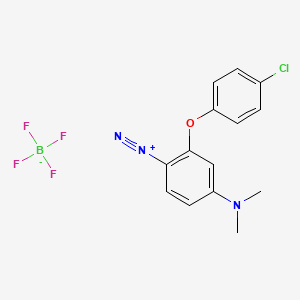
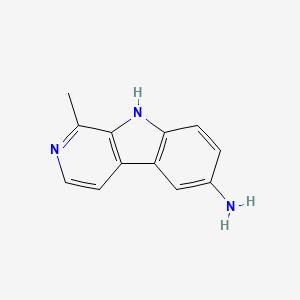


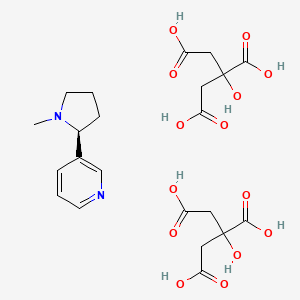
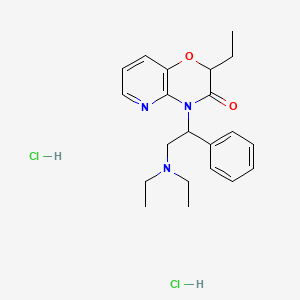
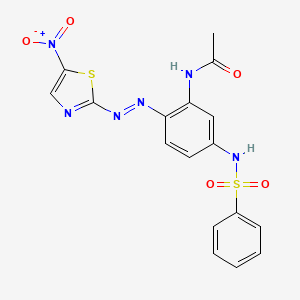
![Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12696694.png)

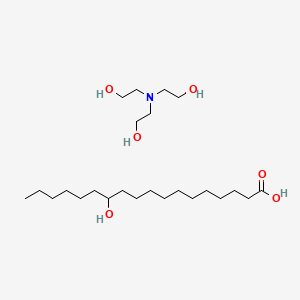

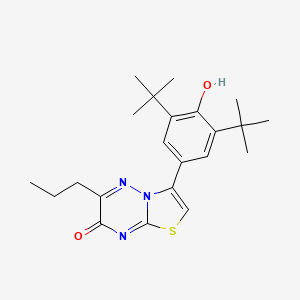
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate](/img/structure/B12696732.png)
